molecular formula C8H4BrClN2O B12344589 7-bromo-2-chloro-4aH-quinazolin-4-one

7-bromo-2-chloro-4aH-quinazolin-4-one

Cat. No.: B12344589
M. Wt: 259.49 g/mol
InChI Key: YBADEQKFDYQCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-2-chloro-4aH-quinazolin-4-one: is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-chloro-4aH-quinazolin-4-one typically involves the reaction of 2-amino-5-bromobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction proceeds through an intramolecular cyclization to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 7-bromo-2-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms in the quinazolinone core can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to different therapeutic effects .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

7-bromo-2-chloro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H

InChI Key

YBADEQKFDYQCLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=NC(=O)C21)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.